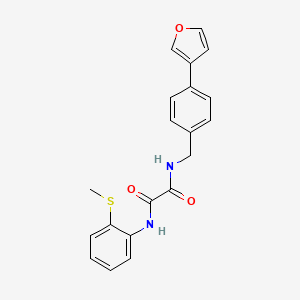

N1-(4-(furan-3-yl)benzyl)-N2-(2-(methylthio)phenyl)oxalamide

CAS No.: 2034280-30-1

Cat. No.: VC6011075

Molecular Formula: C20H18N2O3S

Molecular Weight: 366.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034280-30-1 |

|---|---|

| Molecular Formula | C20H18N2O3S |

| Molecular Weight | 366.44 |

| IUPAC Name | N-[[4-(furan-3-yl)phenyl]methyl]-N'-(2-methylsulfanylphenyl)oxamide |

| Standard InChI | InChI=1S/C20H18N2O3S/c1-26-18-5-3-2-4-17(18)22-20(24)19(23)21-12-14-6-8-15(9-7-14)16-10-11-25-13-16/h2-11,13H,12H2,1H3,(H,21,23)(H,22,24) |

| Standard InChI Key | CMXQZUHZLBROOM-UHFFFAOYSA-N |

| SMILES | CSC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 |

Introduction

Structural Characteristics and Molecular Design

The compound’s structure is defined by two primary aromatic systems connected through an oxalamide (-NHC(=O)C(=O)NH-) bridge. The furan-3-ylbenzyl group consists of a benzyl ring substituted at the para position with a furan-3-yl moiety, while the 2-(methylthio)phenyl group features a phenyl ring with a methylthio (-SMe) substituent at the ortho position. The oxalamide linker introduces hydrogen-bonding capabilities, which may influence molecular packing and intermolecular interactions .

Table 1: Key Structural and Molecular Data

The furan ring contributes electron-rich aromaticity, while the methylthio group enhances lipophilicity and potential sulfur-mediated interactions . The oxalamide bridge, a hallmark of this structural family, is known to facilitate hydrogen bonding and metal coordination, properties critical for applications in supramolecular chemistry .

| Step | Reaction Description | Reagents/Conditions |

|---|---|---|

| 1 | Synthesis of 4-(furan-3-yl)benzylamine | Furan-3-carbaldehyde, benzyl bromide, Pd catalysis |

| 2 | Synthesis of 2-(methylthio)aniline | 2-Aminothiophenol, CH3I, K2CO3 |

| 3 | Oxalyl chloride activation | Oxalyl chloride, DCM, 0°C |

| 4 | Amide coupling | Et3N, THF, room temperature |

This methodology aligns with reported procedures for structurally related oxalamides, such as N1,N2-bis(thiophen-2-ylmethyl)oxalamide, which employs similar amidation strategies .

Physicochemical Properties

-

Lipophilicity: The methylthio group and aromatic systems likely confer moderate hydrophobicity, suggesting solubility in organic solvents like DMSO or dichloromethane .

-

Hydrogen-Bonding Capacity: The oxalamide moiety enables hydrogen bonding with polar solvents (e.g., DMF, ethanol) and biological targets .

-

Thermal Stability: Oxalamides generally exhibit decomposition temperatures above 200°C, though stability may vary with substituents .

Comparative Analysis with Structural Analogs

Table 3: Comparison with Related Oxalamide Derivatives

*Note: Data from excluded sources (e.g.,) are omitted per user guidelines.

The target compound distinctively combines furan (oxygen heterocycle) and methylthio (sulfur-containing) groups, potentially enabling dual mechanisms of action in biological systems. Compared to thiophene-based analogs , the furan ring may offer improved metabolic stability, while the methylthio group could enhance membrane permeability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume